![molecular formula C11H10FNS B1411812 5-Fluoro-2-thiophen-3-yl-benzylamine CAS No. 1697926-28-5](/img/structure/B1411812.png)
5-Fluoro-2-thiophen-3-yl-benzylamine
Overview
Description
Synthesis Analysis
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-thiophen-3-yl-benzylamine is C11H10FNS. Its molecular weight is 207.27 g/mol.Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives, including those with a benzylamine group, have been shown to possess significant anti-inflammatory properties. The incorporation of the 5-fluoro-2-thiophen-3-yl group may enhance the compound’s ability to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Antipsychotic Drug Development
The structural complexity of 5-Fluoro-2-thiophen-3-yl-benzylamine makes it a candidate for the synthesis of antipsychotic drugs. Its potential to interact with central nervous system receptors could be harnessed to create more effective treatments for psychiatric disorders .
Anti-Arrhythmic Agents
Compounds with thiophene moieties have been explored for their anti-arrhythmic effects. The specific structure of 5-Fluoro-2-thiophen-3-yl-benzylamine could lead to novel agents that stabilize heart rhythm by targeting cardiac ion channels .
Antifungal and Antimicrobial Activity
The thiophene ring system is known for its antimicrobial activity. As such, 5-Fluoro-2-thiophen-3-yl-benzylamine could serve as a backbone for developing new antifungal and antimicrobial agents, addressing the growing concern of drug-resistant pathogens .
Antioxidant Properties
Research indicates that thiophene derivatives can exhibit antioxidant properties. The specific substitution pattern in 5-Fluoro-2-thiophen-3-yl-benzylamine might provide a unique approach to neutralizing oxidative stress, which is implicated in various chronic diseases .
Estrogen Receptor Modulation
Thiophene compounds have been studied for their ability to modulate estrogen receptors. This application is particularly relevant in the treatment of hormone-responsive cancers, where 5-Fluoro-2-thiophen-3-yl-benzylamine derivatives could play a role in therapy .
Kinase Inhibition
Kinases are critical enzymes involved in numerous cellular processes. Inhibitors based on the thiophene structure, such as 5-Fluoro-2-thiophen-3-yl-benzylamine, could lead to breakthroughs in the treatment of diseases where kinase activity is dysregulated, including cancer .
Anti-Cancer Research
The thiophene nucleus is a common feature in many anti-cancer drugs. The unique structure of 5-Fluoro-2-thiophen-3-yl-benzylamine could be utilized to synthesize novel anti-cancer agents, potentially offering new avenues for cancer treatment .
properties
IUPAC Name |
(5-fluoro-2-thiophen-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-1-2-11(9(5-10)6-13)8-3-4-14-7-8/h1-5,7H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNZNHIENMFSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-thiophen-3-yl-benzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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